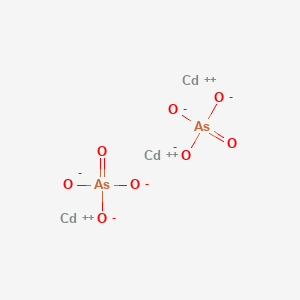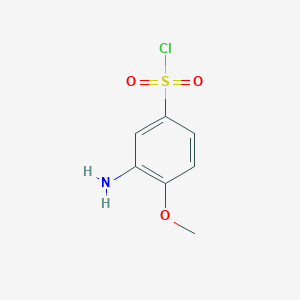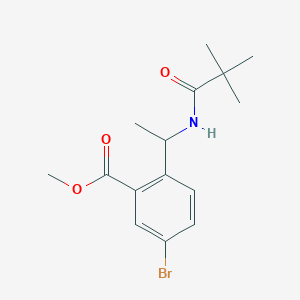![molecular formula C11H8N6O2 B1612050 Methyl-7-Amino-3-Cyano-2-(Cyanomethyl)pyrazolo[1,5-a]pyrimidin-6-carboxylat CAS No. 886361-35-9](/img/structure/B1612050.png)
Methyl-7-Amino-3-Cyano-2-(Cyanomethyl)pyrazolo[1,5-a]pyrimidin-6-carboxylat
Übersicht
Beschreibung
“Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound with the molecular formula C11H8N6O2 and a molecular weight of 256.22 . It is a solid substance with a melting point of 279 - 281°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8N6O2/c1-19-11(18)7-5-15-10-6(4-13)8(2-3-12)16-17(10)9(7)14/h5H,2,14H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a solid with a melting point of 279 - 281°C . It has a molecular weight of 256.22 .Wirkmechanismus
M7C3 acts as an inhibitor of cytochrome P450 2C9 by binding to its active site and blocking the enzyme's ability to bind to its substrate. This in turn prevents the enzyme from metabolizing drugs. The binding of M7C3 to the enzyme is thought to be due to hydrogen bonding and hydrophobic interactions between the two molecules.
Biochemical and Physiological Effects
M7C3 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 2C9, which is involved in the metabolism of drugs. Additionally, it has been shown to inhibit the activity of other enzymes, including cytochrome P450 3A4, which is involved in the metabolism of xenobiotics. Finally, it has been shown to increase the production of certain proteins, including cytochrome P450 2C9 and cytochrome P450 3A4.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using M7C3 in lab experiments is its high solubility in aqueous solutions. This makes it easy to use and allows for accurate measurements of its concentration. Additionally, M7C3 has a low toxicity, which makes it safe to use in lab experiments. However, one of the main limitations of using M7C3 in lab experiments is its lack of specificity. It has been shown to inhibit the activity of multiple enzymes, which can make it difficult to accurately measure its effects on a specific enzyme.
Zukünftige Richtungen
The potential future directions for M7C3 research include further investigation into its mechanism of action, its effects on other enzymes, and its potential therapeutic applications. Additionally, further research could be done to explore the possibility of using M7C3 as a drug delivery system or to develop new inhibitors based on its structure. Finally, further research could be done to explore the potential of M7C3 as a biomarker for the detection of certain diseases or disorders.
Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften
Diese Verbindung kann auch eine Rolle in der umweltwissenschaftlichen Forschung spielen. Derivate dieser Verbindung könnten synthetisiert werden, um Sensoren für die Erkennung von Umweltverschmutzungen zu schaffen, was zu einer besseren Überwachung und Kontrolle von Umweltgefahren beitragen würde.
Jede Anwendung nutzt die einzigartigen chemischen Eigenschaften von Methyl-7-Amino-3-Cyano-2-(Cyanomethyl)pyrazolo[1,5-a]pyrimidin-6-carboxylat, was seine Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung unterstreicht .
Safety and Hazards
This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Eigenschaften
IUPAC Name |
methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O2/c1-19-11(18)7-5-15-10-6(4-13)8(2-3-12)16-17(10)9(7)14/h5H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSLHMIYOCQMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C(=C(C(=N2)CC#N)C#N)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594704 | |
| Record name | Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886361-35-9 | |
| Record name | Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1611983.png)
![N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide](/img/structure/B1611984.png)



